2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Overview
Description
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a complex organic compound characterized by the presence of two tetrahydropyrimidine rings connected via a butylsulfanyl chain
Scientific Research Applications
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antiviral properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 1,4,5,6-tetrahydropyrimidine derivatives with butylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Mechanism of Action
The mechanism of action of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives such as:
- 1,4,5,6-Tetrahydropyrimidine
- 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
- N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines .
Uniqueness
The uniqueness of 2-[4-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine lies in its dual tetrahydropyrimidine rings connected by a butylsulfanyl chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)butylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S2.2BrH/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12;;/h1-10H2,(H,13,14)(H,15,16);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMRHYALVKWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCCCCSC2=NCCCN2.Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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